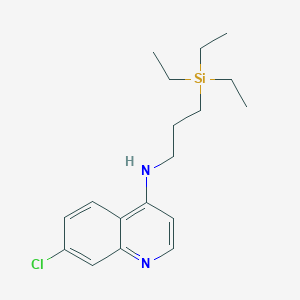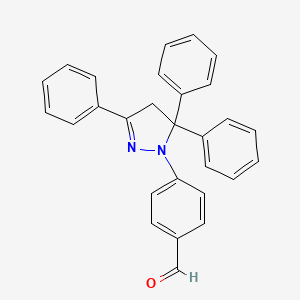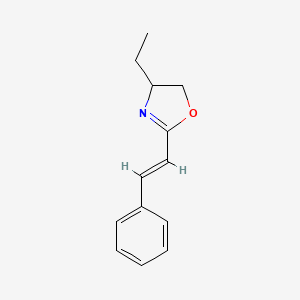![molecular formula C20H20FNO B12887663 [1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol CAS No. 113053-19-3](/img/structure/B12887663.png)
[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrole ring substituted with fluorophenyl, isopropyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate, which then undergoes cyclization with phenylacetylene in the presence of a catalyst to form the pyrrole ring. The final step involves the reduction of the imine group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
作用机制
The mechanism of action of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one): A cathinone derivative with stimulant properties.
(1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one): A designer drug with psychoactive effects.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, isopropyl, and phenyl groups makes it a versatile compound for various applications in scientific research.
属性
CAS 编号 |
113053-19-3 |
|---|---|
分子式 |
C20H20FNO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
[1-(4-fluorophenyl)-5-phenyl-3-propan-2-ylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C20H20FNO/c1-14(2)18-12-19(15-6-4-3-5-7-15)22(20(18)13-23)17-10-8-16(21)9-11-17/h3-12,14,23H,13H2,1-2H3 |
InChI 键 |
KNPQAGIDTGIKGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

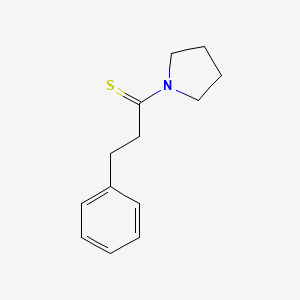

![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)

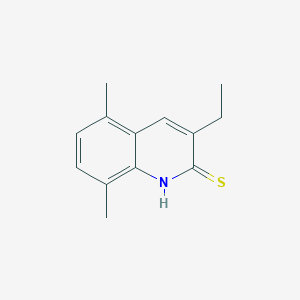
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
